molecular formula C11H11NO B13107730 1-(1H-Indol-6-yl)propan-1-one

1-(1H-Indol-6-yl)propan-1-one

Cat. No.: B13107730
M. Wt: 173.21 g/mol
InChI Key: NCFUZQQUKJDUGN-UHFFFAOYSA-N
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Description

1-(1H-Indol-6-yl)propan-1-one is a ketone-containing indole derivative with a molecular formula of $ \text{C}{11}\text{H}{11}\text{NO} $. Indole derivatives are widely studied due to their diverse biological activities, including roles in enzyme inhibition and receptor modulation .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(1H-indol-6-yl)propan-1-one

InChI

InChI=1S/C11H11NO/c1-2-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3

InChI Key

NCFUZQQUKJDUGN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indol-6-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1H-Indol-6-yl)propan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.

    Medicine: They exhibit various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1H-Indol-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Substituents/Modifications Biological Relevance/Activity Reference
1-(1H-Indol-6-yl)propan-1-one (Target) $ \text{C}{11}\text{H}{11}\text{NO} $ Propan-1-one at indole-6-position Potential enzyme inhibition (inferred) -
1-(1-(4-Methoxybenzyl)-1H-indol-6-yl)butan-2-one $ \text{C}{20}\text{H}{21}\text{NO}_2 $ Butan-2-one, 4-methoxybenzyl protection Intermediate in HDAC8 inhibitor synthesis
(S)-2-Amino-3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)propan-1-one $ \text{C}{25}\text{H}{23}\text{FN}2\text{O}2 $ Amino group, 2-fluorophenyl, 4-methoxybenzyl HDAC8 inhibitor for acute kidney injury
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one (P095-0545) $ \text{C}{21}\text{H}{22}\text{ClN}_3\text{O} $ Piperazine ring with 3-chlorophenyl substitution Screening compound for drug discovery
1-(1H-Indol-6-yl)cyclopropanol $ \text{C}{11}\text{H}{11}\text{NO} $ Cyclopropanol group replacing propan-1-one Unknown (structural novelty)
Key Observations:
  • Substituent Effects: The addition of a 4-methoxybenzyl group (e.g., in HDAC8 inhibitors) enhances steric bulk and may improve metabolic stability .
  • Functional Groups: Amino and fluorine substituents (e.g., in Compound 27) increase hydrogen-bonding capacity and electron-withdrawing effects, which could enhance target affinity .
  • Synthetic Complexity: Analogs with protective groups (e.g., 4-methoxybenzyl) require multi-step synthesis, while cyclopropanol derivatives (e.g., 1-(1H-Indol-6-yl)cyclopropanol) involve ring-strain strategies .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound ($ \text{MW} = 173.22 \, \text{g/mol} $) is smaller than most analogs, suggesting better membrane permeability. Piperazine-containing P095-0545 ($ \text{MW} = 376.87 \, \text{g/mol} $) may face challenges in bioavailability .
  • Chirality: Chiral centers in amino-substituted analogs (e.g., Compound 27) necessitate enantioselective synthesis, impacting manufacturing complexity .

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